molecular formula C12H11FN2O3 B1580978 3-Quinolinecarboxylic acid, 7-amino-1-ethyl-6-fluoro-1,4-dihydro-4-oxo- CAS No. 75001-63-7

3-Quinolinecarboxylic acid, 7-amino-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-

Cat. No. B1580978
CAS RN: 75001-63-7
M. Wt: 250.23 g/mol
InChI Key: VVWOYRFKKIVWJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04552882

Procedure details

1.5 ml of ethyl bromide is added to a solution of 1 gram of ethyl 7-acetamido-4-hydroxy-6-fluoro-3-quinolinecarboxylate in 25 ml of water, 60 ml of ethanol and 2.5 ml of 10% sodium hydroxide solution, and the mixture is maintained under reflux for 4 hours. The mixture is then concentrated to half its volume, 5 ml of 10% sodium hydroxide solution are added and refluxing is maintained for 1 hour. The mixture is allowed to cool and is acidified with hydrochloric acid, and the precipitate formed is filtered off. The precipitate is washed with water, dried, and recrystallized in a dimethylformamide/water (10:1) mixture.
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
ethyl 7-acetamido-4-hydroxy-6-fluoro-3-quinolinecarboxylate
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1](Br)[CH3:2].C([NH:7][C:8]1[CH:17]=[C:16]2[C:11]([C:12]([OH:23])=[C:13]([C:18]([O:20]CC)=[O:19])[CH:14]=[N:15]2)=[CH:10][C:9]=1[F:24])(=O)C>O.C(O)C.[OH-].[Na+]>[F:24][C:9]1[CH:10]=[C:11]2[C:16](=[CH:17][C:8]=1[NH2:7])[N:15]([CH2:1][CH3:2])[CH:14]=[C:13]([C:18]([OH:20])=[O:19])[C:12]2=[O:23] |f:4.5|

Inputs

Step One
Name
Quantity
1.5 mL
Type
reactant
Smiles
C(C)Br
Name
ethyl 7-acetamido-4-hydroxy-6-fluoro-3-quinolinecarboxylate
Quantity
1 g
Type
reactant
Smiles
C(C)(=O)NC1=C(C=C2C(=C(C=NC2=C1)C(=O)OCC)O)F
Name
Quantity
25 mL
Type
solvent
Smiles
O
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
2.5 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is maintained
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is then concentrated to half its volume, 5 ml of 10% sodium hydroxide solution
ADDITION
Type
ADDITION
Details
are added
TEMPERATURE
Type
TEMPERATURE
Details
refluxing
TEMPERATURE
Type
TEMPERATURE
Details
is maintained for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
the precipitate formed
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
The precipitate is washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized in a dimethylformamide/water (10:1) mixture

Outcomes

Product
Name
Type
Smiles
FC=1C=C2C(C(=CN(C2=CC1N)CC)C(=O)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.